Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRGCIKCGOXKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-60-5 | |
| Record name | Methyl 5-bromo-6-fluoroindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Synthesis of Indole Core
The indole nucleus can be synthesized via classical methods such as the Fischer indole synthesis or Bischler-Napieralski reaction . For example, condensation of phenylhydrazines with suitable ketones under acidic conditions yields the indole framework.
Step 2: Selective Bromination and Fluorination
Bromination : The indole is subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled temperature to ensure regioselectivity at the 5-position.
Fluorination : The fluorine atom can be introduced via nucleophilic aromatic substitution or electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) , targeting the 6-position.
Step 3: Esterification at the 2-Position
- The carboxylate group is introduced through functionalization of the indole's 2-position via esterification reactions . Typically, this involves the reaction of indole-2-carboxylic acid derivatives with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Research Findings & Data
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, radical initiator, controlled temperature | ~85-92% | Based on patent CN102898358A |
| Fluorination | Selectfluor, room temperature | ~70-80% | Based on patent CN104045592A |
| Esterification | Methyl iodide, base (e.g., K₂CO₃) | ~80-90% | Literature reports |
Multi-step Functionalization of Indole Precursors
An alternative approach involves starting from substituted indoles or indole derivatives, then introducing halogen and ester groups through targeted reactions.
Step 1: Synthesis of 6-Fluoroindole-2-carboxylic Acid
- Starting from commercially available indoles, fluorination at the 6-position is achieved via electrophilic fluorination reagents, followed by oxidation to the carboxylic acid.
Step 2: Bromination at the 5-Position
- Bromination is achieved using bromine (Br₂) or NBS under controlled conditions to selectively brominate the 5-position.
Step 3: Esterification to Methyl Ester
- The carboxylic acid is methylated using methyl iodide or dimethyl sulfate in the presence of a base, yielding methyl 2-carboxylate derivatives.
Research Findings & Data
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | Electrophilic fluorination (e.g., NFSI) | ~65-75% | Patent CN104045592A |
| Bromination | NBS, acetic acid or DCM solvent | ~80% | Patent CN102898358A |
| Methylation | Methyl iodide, K₂CO₃ | ~85% | Literature |
Summary of Key Reaction Conditions and Data
| Method | Starting Material | Halogenation Reagents | Esterification Reagents | Typical Yield | References |
|---|---|---|---|---|---|
| Route A | Indole derivatives | NBS, Selectfluor | Methyl iodide | 70-92% | CN102898358A, CN104045592A |
| Route B | Pre-synthesized indole | Br₂, NFSI | Dimethyl sulfate | 65-85% | Patent literature |
Notes on Optimization and Challenges
Regioselectivity : Achieving selective halogenation at the 5- and 6-positions requires careful control of reaction conditions, including temperature, solvent, and reagent equivalents.
Yield Optimization : Use of catalysts or directing groups can improve regioselectivity and overall yield.
Safety Considerations : Handling of halogenating agents like bromine and fluorinating reagents necessitates strict safety protocols.
Chemical Reactions Analysis
Methyl 5-Bromo-6-fluoroindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-Bromo-6-fluoroindole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studying the biological activities of indole derivatives, including antiviral, anticancer, and antimicrobial properties.
Chemical Synthesis: It is employed in the synthesis of more complex indole-based compounds for research and development.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-6-fluoroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substitution Patterns
Table 1: Key Structural Analogs of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Key Observations :
- Halogen Variations : Ethyl 3-bromo-6-chloro-5-fluoroindole-2-carboxylate demonstrates that replacing fluorine with chlorine and modifying the ester group (ethyl vs. methyl) increases molecular weight (320.54 g/mol) and hydrophobicity (higher LogP) .
- Methyl vs. Ethyl Esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance, which may influence metabolic stability in drug design .
Functional Group Analogs: Carboxamides vs. Carboxylates
Table 2: Carboxamide Derivatives vs. Carboxylates
Key Observations :
- Carboxamides vs. Carboxylates: Carboxamide derivatives (e.g., Compound 74c) exhibit higher molecular weights and altered solubility profiles due to the introduction of aromatic (phenyl) and polar (cyanomethyl) groups. LC/MS data confirm their stability under analytical conditions .
- Biological Relevance : Carboxamides are often prioritized in medicinal chemistry for enhanced target binding and pharmacokinetic properties compared to carboxylates.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 6-fluoro substituent in this compound increases the electron-deficient nature of the indole ring, facilitating electrophilic substitution at the 4-position. In contrast, methyl or methoxy groups (e.g., Methyl 4-methoxythiophene-2-carboxylate) enhance electron density, directing reactivity to different ring positions .
Biological Activity
Methyl 5-Bromo-6-fluoroindole-2-carboxylate is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action and potential applications in drug development.
Overview of this compound
This compound is synthesized through a series of reactions that include bromination and fluorination of indole derivatives followed by esterification. The compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the indole ring, which significantly influences its biological properties.
1. Antiviral Properties
Research indicates that indole derivatives, including this compound, exhibit antiviral activity against various viruses. The compound has been studied for its potential as an inhibitor of influenza virus replication. In vitro studies have shown that it can effectively inhibit viral replication by interfering with viral proteins essential for the virus's life cycle .
2. Anticancer Activity
Indole derivatives are recognized for their anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells. Studies suggest that it may act through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. For instance, it has been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .
Table 1: Summary of Anticancer Studies on Indole Derivatives
| Study Reference | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| HeLa | 10 | Induction of apoptosis | |
| A549 | 20 | Growth inhibition | |
| MCF7 | 15 | Cell cycle arrest |
3. Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and found to exhibit significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial protein synthesis .
Table 2: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Viral Proteins: The compound binds to viral proteins, inhibiting their function and preventing viral replication.
- Cell Cycle Regulators: It modulates proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
- Bacterial Targets: Its antimicrobial action is likely due to interference with protein synthesis and disruption of membrane integrity.
Case Study 1: Influenza Inhibition
In a study focused on influenza virus, this compound was found to significantly reduce viral titers in infected cell cultures. The mechanism involved blocking the PB2 protein, which is crucial for viral RNA transcription .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects revealed that treatment with this compound led to a marked increase in apoptotic markers in breast cancer cell lines (MCF7). Flow cytometry analysis showed increased Annexin V positivity, indicating early apoptosis .
Q & A
Q. What spectroscopic and analytical techniques are recommended for characterizing Methyl 5-Bromo-6-fluoroindole-2-carboxylate?
- Methodological Answer : Use a combination of / NMR to confirm the indole ring substitution pattern and ester functionality. LC/MS (e.g., m/z 386 [M+H]+ as in ) is critical for verifying molecular weight and detecting impurities. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns (e.g., bromine’s / doublet). IR spectroscopy helps identify carbonyl (C=O) stretches (~1700 cm) and aromatic C-F/C-Br bonds. Purity should be confirmed via HPLC with UV detection at 254 nm .
Q. How can synthetic routes for this compound be optimized to reduce side products?
- Methodological Answer : Monitor reaction intermediates using TLC or inline spectroscopy. For example, describes amidation and cyanomethylation steps under controlled conditions. Optimize temperature and solvent polarity to minimize halogen displacement (e.g., Br/F exchange). Use protecting groups for the indole NH during functionalization steps. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures improves yield .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL ( ) for structure refinement. Define the indole ring’s puckering using Cremer-Pople parameters ( ) to quantify deviations from planarity. ORTEP-3 ( ) visualizes thermal ellipsoids and substituent orientations. For disordered regions (e.g., ester groups), apply restraints or split-site modeling. High-resolution data (≤1.0 Å) is critical for resolving Br/F positions due to similar electron densities .
Q. What computational methods are suitable for studying electronic effects of bromo/fluoro substituents in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Analyze substituent effects on aromatic π-electron density using Natural Bond Orbital (NBO) analysis. Compare calculated vs. experimental NMR chemical shifts to validate halogen electronic environments. Molecular dynamics simulations can predict solvent interactions or aggregation behavior .
Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound?
- Methodological Answer : Cross-validate data using orthogonal techniques. For example, if LC/MS ( ) conflicts with NMR integration, re-examine sample purity or solvent effects. Reproduce synthetic protocols from multiple sources (e.g., vs. 21) under inert atmospheres to rule out moisture/oxygen interference. Publish detailed crystallographic data (CCDC deposition) to resolve structural disputes. Collaborative inter-lab validation is recommended for high-impact findings .
Specialized Experimental Design
Q. What strategies are effective for functionalizing the indole NH position without disrupting the ester group?
- Methodological Answer : Use mild alkylation agents (e.g., methyl iodide in DMF with KCO) or acylation with chloroformates. Protect the ester as a tert-butyl group during NH functionalization, followed by deprotection with TFA. Monitor reaction progress via NMR to detect ester hydrolysis byproducts. For regioselective modifications, employ directing groups (e.g., sulfonyl) at C3/C4 positions .
Q. How can researchers analyze halogen bonding interactions in cocrystals of this compound?
- Methodological Answer : Co-crystallize with hydrogen bond acceptors (e.g., pyridine derivatives) and collect X-ray data. Use Hirshfeld surface analysis (CrystalExplorer) to quantify Br···N/F···O interactions. Compare bond lengths/angles with van der Waals radii to confirm non-covalent interactions. Differential scanning calorimetry (DSC) can assess thermal stability changes in cocrystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
